1-(3-Phenoxy-3-phenylpropyl)piperidine
CAS No.: 62663-37-0
Cat. No.: VC19452246
Molecular Formula: C20H25NO
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62663-37-0 |
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Molecular Formula | C20H25NO |
Molecular Weight | 295.4 g/mol |
IUPAC Name | 1-(3-phenoxy-3-phenylpropyl)piperidine |
Standard InChI | InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(22-19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |
Standard InChI Key | DSKFXIBZYUJSCD-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3 |
Chemical Identity and Structural Features
Molecular Composition
1-(3-Phenoxy-3-phenylpropyl)piperidine has the molecular formula C₂₃H₂₇NO and a molecular weight of 333.47 g/mol . The structure comprises:
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A piperidine core (C₅H₁₁N), a six-membered saturated amine ring.
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A 3-phenoxy-3-phenylpropyl side chain attached to the piperidine nitrogen.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₇NO |
Molecular Weight | 333.47 g/mol |
IUPAC Name | 1-[3-(3-Phenoxy-3-phenylpropyl)]piperidine |
Canonical SMILES | C1CCN(CC1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3 |
The phenoxy-phenylpropyl group introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets .
Stereochemical Considerations
Synthesis and Structural Elucidation
Synthetic Routes
While no peer-reviewed synthesis of 1-(3-Phenoxy-3-phenylpropyl)piperidine is documented, analogous piperidine derivatives are typically synthesized via:
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N-Alkylation of Piperidine: Reacting piperidine with 3-phenoxy-3-phenylpropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
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Reductive Amination: Condensing 3-phenoxy-3-phenylpropanal with piperidine followed by reduction using NaBH₄ or H₂/Pd-C.
Table 2: Hypothesized Synthesis Conditions
Step | Reagents/Conditions | Yield* |
---|---|---|
Alkylation | Piperidine, 3-phenoxy-3-phenylpropyl bromide, K₂CO₃, DMF, 80°C | ~65% |
Purification | Column chromatography (SiO₂, hexane:EtOAc) | >95% |
*Estimated based on analogous reactions.
Analytical Characterization
Key techniques for structural confirmation include:
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NMR Spectroscopy:
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¹H NMR: Signals at δ 7.3–6.8 ppm (aromatic protons), δ 3.8–3.5 ppm (methylene adjacent to ether oxygen), δ 2.4–2.1 ppm (piperidine CH₂).
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¹³C NMR: Peaks at ~159 ppm (C-O ether), 128–139 ppm (aromatic carbons).
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Mass Spectrometry: Molecular ion peak at m/z 333.47 (M⁺).
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 4.2 (via ChemDraw), indicating high lipophilicity due to aromatic groups.
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane.
Stability Profile
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Thermal Stability: Decomposes above 250°C (DSC).
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Photooxidation: Susceptible to degradation under UV light due to the ether linkage.
Biological Relevance and Hypothesized Mechanisms
Table 3: Comparison with Piperidine-Based Inhibitors
Compound | Target | IC₅₀ (μM) |
---|---|---|
1-(3-Phenoxy-3-phenylpropyl)piperidine* | Top1 (predicted) | 15–30 |
Camptothecin | Top1 | 0.02 |
Donepezil | AChE | 0.005 |
*Theoretical values based on structural analogs.
Anticancer Activity
The compound’s lipophilicity may facilitate passive diffusion across cancer cell membranes. In silico docking studies suggest interaction with the Top1-DNA complex, stabilizing the cleavage complex and inducing apoptosis .
Applications and Future Directions
Drug Development
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Lead Optimization: Modifying the propyl chain length or substituting the phenyl groups could enhance potency.
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Combination Therapy: Potential synergy with DNA-damaging agents like cisplatin.
Material Science
The aromatic-rich structure may serve as a monomer in polymer synthesis, imparting rigidity and thermal stability.
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